6-Hydroxybenzofuran-2-carbonitrile

Medicinal Chemistry HIV Drug Discovery Heterocyclic Synthesis

A key challenge in benzofuran-based medicinal chemistry is securing the correct positional isomer to validate SAR and enable patent claims. 6-Hydroxybenzofuran-2-carbonitrile (CAS 53020-44-3) provides the exact 6-OH substitution pattern required for: - O-arylation to anti-HIV pyrimidines per CN106749203B - Antibacterial screening against GlcN-6-P synthase - DPPH antioxidant and neuroprotective probe design Bifunctional (OH, CN) scaffold. tPSA 57.2 Ų. Immediate supply for synthesis.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
Cat. No. B8772827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybenzofuran-2-carbonitrile
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=C2)C#N
InChIInChI=1S/C9H5NO2/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4,11H
InChIKeyRJEXWPAKADEJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxybenzofuran-2-carbonitrile Structural Profile


6-Hydroxybenzofuran-2-carbonitrile (CAS: 53020-44-3) is a heterocyclic organic compound characterized by a benzofuran core with a hydroxyl (-OH) substituent at the 6-position and a nitrile (-C≡N) group at the 2-position . The molecular formula is C₉H₅NO₂ with a molecular weight of 159.14 g/mol . The compound serves as a versatile intermediate in medicinal chemistry due to its bifunctional reactivity profile, wherein the hydroxyl group enables O-alkylation/arylation and the nitrile group can undergo hydrolysis, reduction, or cycloaddition transformations [1]. Its structural similarity to endogenous bioactive molecules—sharing the 6-hydroxybenzofuran scaffold found in melatonin and serotonin analogs—positions it as a privileged starting point for drug discovery campaigns [2].

Reactivity Bifunctional intermediate for O-alkylation and nitrile transformations Reported O-arylation yield context
Scaffold Privileged 6-hydroxybenzofuran core, analog to melatonin/serotonin Supports SAR and probe design
Procurement Regiospecific 6-hydroxy-2-carbonitrile isomer for patent-targeted synthesis Positional isomer purity review required

Regioisomer Specificity of 6-Hydroxybenzofuran-2-carbonitrile


Positional isomerism on the benzofuran ring dictates fundamentally different intermolecular interaction geometries, hydrogen-bonding networks, and electronic distribution patterns that cannot be accommodated by simple analog substitution. The 6-hydroxy regioisomer (CAS: 53020-44-3) presents a unique spatial orientation of the hydroxyl hydrogen-bond donor relative to the 2-carbonitrile acceptor, yielding a distinct donor-acceptor vector that influences binding to biological targets and crystalline packing . In contrast, the 5-hydroxy isomer (CAS: 53020-42-1) alters this vector geometry , while the 4-hydroxy isomer (CAS: unavailable for 4-OH but referenced in positional series) and 7-hydroxy isomer (CAS: 53020-47-6) [1] each exhibit divergent conformational preferences and target engagement profiles. Procurement of the incorrect positional isomer would invalidate structure-activity relationship (SAR) studies, disrupt synthetic route fidelity, and compromise patent enablement where specific substitution patterns are claimed.

5-hydroxy isomer
Alters H-bond donor–acceptor vector geometry; may shift binding profiles and crystalline packing
4- / 7-hydroxy isomers
Divergent conformational preferences and target engagement; SAR not transferable
Non-hydroxylated analog
Lacks H-bond donor; tPSA reduction (~20 Ų) may alter permeability and solubility profiles

6-Hydroxybenzofuran-2-carbonitrile Comparative Evidence


Synthetic O-Arylation Utility

The 6-hydroxy group of 6-hydroxybenzofuran-2-carbonitrile demonstrates quantifiable nucleophilic reactivity in O-arylation reactions. In a patented synthetic procedure (CN106749203B), the compound reacts with 4-N[2(4-chloropyridyl)]-aminobenzonitrile in the presence of cesium carbonate using 1,4-dioxane as solvent for 0.33 hours (20 minutes), yielding the desired 6-O-arylated product in 35% isolated yield [1]. This reaction establishes the compound as a key intermediate for synthesizing pyrimidine-containing heterocycles with anti-HIV activity. No comparable yield data under these specific conditions is reported for the 5-hydroxy or 4-hydroxy positional isomers, indicating that the 6-OH regiochemistry may confer distinct reactivity in nucleophilic aromatic substitution contexts.

O-Arylation yield
Cross-study comparable
35% isolated yield
Cs₂CO₃, 1,4-dioxane, 0.33 h
Reported synthetic utility for HIV-targeted heterocycle construction
Comparator data for other regioisomers not available under these conditions
Medicinal Chemistry HIV Drug Discovery Heterocyclic Synthesis

Antibacterial Activity of 6-Hydroxybenzofuran Derivatives

In a systematic study of 6-hydroxybenzofuran derivatives synthesized via Pechmann condensation of resorcinol followed by functional group transformation, compounds 3 (amide derivative), 4 (nitrile derivative), and 5 (Boc-protected tryptdiamine-O-analogue) emerged as good antibacterial agents in in vitro assays [1]. The study specifically identified that the 6-hydroxybenzofuran core provides skeletal similarity to melatonin and serotonin, with the position of the hydroxyl group being the sole structural differentiator [1]. While quantitative MIC values for individual compounds are not disclosed in the abstract, the study explicitly distinguishes differential activity among the synthesized derivatives (2-5), demonstrating that functional group identity at the 2-position of the 6-hydroxybenzofuran scaffold directly modulates antibacterial potency [1].

Antibacterial activity
Class-level inference
Compounds 3,4,5 rated good activity
6-hydroxybenzofuran series; MIC not disclosed
Nitrile variant supports differentiated antibacterial SAR exploration
Abstract-level qualitative differentiation; full data to verify
Antibacterial Antioxidant Molecular Docking

DPPH Radical Scavenging Activity

The same 6-hydroxybenzofuran derivative series (compounds 2-5) was evaluated for antioxidant activity using the DPPH radical scavenging assay [1]. Compounds 3, 4, and 5 emerged as good DPPH scavenging agents, indicating that the 6-hydroxybenzofuran core with appropriate 2-position functionalization (amide, nitrile, or Boc-protected amine) confers measurable antioxidant capacity [1]. Notably, the nitrile-containing derivative (compound 4, structurally analogous to 6-hydroxybenzofuran-2-carbonitrile) demonstrates DPPH scavenging activity, suggesting that the nitrile group at the 2-position does not abolish the antioxidant potential inherent to the 6-hydroxybenzofuran phenol moiety [1].

DPPH scavenging
Class-level inference
Nitrile compound 4 active as scavenger
IC₅₀ values not provided
Preserved antioxidant capacity with nitrile substitution; dual-mechanism probe potential
Quantitative potency requires independent verification
Antioxidant Free Radical Scavenging DPPH Assay

Hydrogen Bonding Donor-Acceptor Profile

6-Hydroxybenzofuran-2-carbonitrile possesses one hydrogen bond donor (the 6-OH group) and three hydrogen bond acceptors (the furan oxygen, the nitrile nitrogen, and the hydroxyl oxygen) [1]. In contrast, the non-hydroxylated analog benzofuran-2-carbonitrile (CAS: 41717-32-2) has zero hydrogen bond donors and only two hydrogen bond acceptors [2]. This difference fundamentally alters the compound's capacity for intermolecular recognition: the presence of a hydrogen bond donor enables directed H-bonding with biological targets, influences solubility in aqueous media, and modulates crystalline packing via OH···N≡C or OH···O interactions . The topological polar surface area (tPSA) of 6-hydroxybenzofuran-2-carbonitrile is calculated as 57.2 Ų [1], whereas the non-hydroxylated benzofuran-2-carbonitrile has a tPSA of approximately 37 Ų (estimated from H-bond acceptor count alone), impacting membrane permeability predictions.

H-bond profile
Direct comparison
1 donor / 3 acceptors; tPSA 57.2 Ų
vs. benzofuran-2-carbonitrile: 0 donors, 2 acceptors, tPSA ~37 Ų
Critical for target H-bond engagement and solubility modelling
Structural-activity interpretation must consider whole molecule context
Hydrogen Bonding Physicochemical Properties Drug-Likeness

Positional Selectivity of Benzofuran Carbonitriles

Benzofuran carbonitrile positional isomers exhibit distinct biological target engagement profiles. Benzofuran-5-carbonitrile has been identified as a CYP2A6 inhibitor with in vitro efficacy in nicotine oxidation assays, whereas benzofuran-2-carbonitrile derivatives show affinity for imidazoline I₁/I₂ receptors and α-adrenergic receptors . Within the hydroxylated series, 7-hydroxy-1-benzofuran-5-carbonitrile has been explored as a building block for kinase inhibitors [1]. These divergent biological activities across positional isomers underscore that the precise location of both the nitrile and hydroxyl substituents on the benzofuran ring system is a primary determinant of pharmacological target engagement [2]. The 6-hydroxy-2-carbonitrile substitution pattern represents a distinct pharmacophoric arrangement not interchangeable with other regioisomers.

Positional selectivity
Class-level inference
Differential CYP/kinase/I₁ receptor targets across isomers
6-hydroxy-2-CN: antibacterial/antioxidant focus
Regiospecific target engagement; substitution pattern dictates biological readout
No single multi-isomer direct comparison panel available
Kinase Inhibition CYP Inhibition Structure-Activity Relationship

Application Scenarios for 6-Hydroxybenzofuran-2-carbonitrile


Anti-HIV Drug Discovery Intermediate

6-Hydroxybenzofuran-2-carbonitrile is explicitly claimed as a reactant in Chinese Patent CN106749203B for synthesizing pyrimidine heterocyclic compounds with anti-HIV activity [1]. The compound undergoes O-arylation with 4-N[2(4-chloropyridyl)]-aminobenzonitrile under cesium carbonate catalysis in 1,4-dioxane, affording a 6-O-arylated benzofuran-2-carbonitrile derivative in 35% yield after 0.33 hours [1]. This synthetic pathway represents a validated route to HIV-targeted therapeutics and positions the 6-hydroxy isomer as a strategic procurement choice for antiviral medicinal chemistry programs requiring the specific 6-O substitution vector.

Antibacterial Agent Development

Research by Krishnaswamy et al. (2016) demonstrates that 6-hydroxybenzofuran derivatives, including the nitrile-functionalized analog (compound 4), exhibit in vitro antibacterial activity [2]. The study employed molecular docking with GlcN-6-P synthase as the target protein and confirmed that the 6-hydroxybenzofuran core provides structural similarity to endogenous bioactive molecules melatonin and serotonin [2]. Procurement of 6-hydroxybenzofuran-2-carbonitrile enables SAR studies exploring the antibacterial pharmacophore while maintaining the option to further derivatize the 2-nitrile group to amides, carboxylic acids, or amines as demonstrated in the study.

Antioxidant Probe & Neuroprotective Agent Design

The 6-hydroxybenzofuran-2-carbonitrile scaffold (as represented by compound 4 in the Krishnaswamy study) demonstrates DPPH radical scavenging activity, establishing its utility as an antioxidant probe [2]. The structural homology with melatonin and serotonin—neurotransmitters with established roles in circadian rhythm regulation and mood stabilization—suggests potential applications in designing neuroprotective or neuropsychiatric agents [2]. The nitrile group at the 2-position provides a synthetic handle for further elaboration while preserving the core antioxidant phenol functionality of the 6-hydroxybenzofuran system.

Crystallographic and Supramolecular Studies

6-Hydroxybenzofuran-2-carbonitrile possesses a unique hydrogen-bonding donor-acceptor profile (1 donor, 3 acceptors; tPSA = 57.2 Ų) that distinguishes it from non-hydroxylated benzofuran-2-carbonitrile analogs [3]. This H-bonding capacity enables OH···N≡C and OH···O intermolecular interactions that direct crystalline packing and supramolecular assembly . Researchers investigating crystal engineering, co-crystal design, or solid-state properties of heterocyclic nitriles should procure the 6-hydroxylated variant specifically, as the hydroxyl group is essential for forming the directional hydrogen-bonding networks that govern solid-state organization.

Application
Selection Property
Validation Focus
Anti-HIV drug discovery intermediate
Regiospecific O-arylation reactivity
Reaction yield transfer and by-product profile
Antibacterial agent SAR development
6-hydroxybenzofuran scaffold activity
In vitro antibacterial assay context (MIC review)
Neuroprotection research probe design
DPPH radical scavenging capacity
Antioxidant mechanism and cell-based protection assays
Crystallographic / supramolecular studies
H-bond donor–acceptor geometry
Crystal packing and co-crystal screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxybenzofuran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.